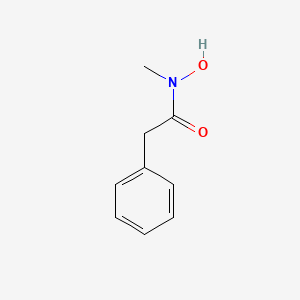
N-Hydroxy-N-methyl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyl-2-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N-Hydroxy-N-methyl-2-phenylacetamide has a molecular formula of C9H11NO2 and a molecular weight of approximately 165.19 g/mol. The compound features a hydroxamic acid functional group, which contributes to its unique chemical reactivity and biological interactions. It is soluble in various organic solvents and exhibits moderate stability under standard conditions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. A series of synthesized compounds were tested for their minimum inhibitory concentration (MIC), with some derivatives showing significant activity at concentrations as low as 6.25 μg/mL. For instance, one compound demonstrated 98% inhibition against the tuberculosis strain H37Rv, suggesting that modifications to the core structure can enhance antimicrobial efficacy .
Anticancer Potential
The compound's anticancer properties have also been explored through various studies. Research indicates that this compound derivatives can inhibit tumor growth in several cancer cell lines. In vitro tests revealed substantial growth inhibition percentages against ovarian cancer cells and other types, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition Studies
Studies have focused on the interactions of this compound with specific enzymes linked to disease mechanisms. The binding affinity of this compound with enzymes such as MtInhA has been evaluated using molecular docking simulations, revealing promising results that suggest it could serve as a lead compound for developing new enzyme inhibitors .
Case Study 1: Antimycobacterial Activity
A study synthesized fourteen new derivatives of this compound and evaluated their antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. The study utilized the BACTEC radiometric system to assess the MIC values, revealing that certain derivatives exhibited strong inhibition patterns, indicating their potential as new therapeutic agents against tuberculosis .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, researchers tested various derivatives of this compound against multiple cancer cell lines. The results indicated significant growth inhibition rates, particularly in ovarian cancer models, where apoptosis was induced by the compounds under investigation .
Propiedades
Número CAS |
72229-75-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H11NO2/c1-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 |
Clave InChI |
ZFOUTGXGIQLWIT-UHFFFAOYSA-N |
SMILES |
CN(C(=O)CC1=CC=CC=C1)O |
SMILES canónico |
CN(C(=O)CC1=CC=CC=C1)O |
Sinónimos |
N-methyl benzohydroxamic acid N-methylphenylacetohydroxamic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













